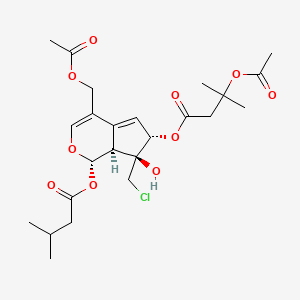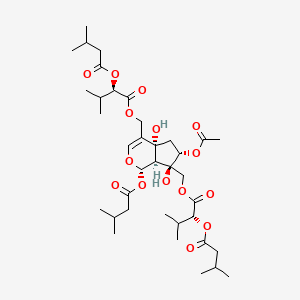
PB-22 4-hydroxyisoquinoline isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018 (Item 10900). It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 4-hydroxyisoquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation of Isomers : A study by Kohyama et al. (2016) focused on the differentiation of regioisomers of synthetic cannabinoids, including PB-22 isomers, using gas chromatography and liquid chromatography-mass spectrometry. This research is significant in forensic drug analysis for identifying specific isomers that may not be regulated by law (Kohyama et al., 2016).
Macrocyclic Tetraazacrown Ethers : Yang et al. (1999) described the synthesis of macrocyclic tetraazacrown ethers containing pyridine, quinoline, and hydroxyquinoline sidearms. These compounds have potential applications in complexation and catalysis (Yang et al., 1999).
Oxo-hydroxy Tautomerism : Gerega et al. (2007) studied the oxo-hydroxy tautomerism of various heterocyclic compounds, including hydroxyisoquinoline. Their findings contribute to understanding the structural behavior of these compounds, which is relevant in pharmaceutical and material sciences (Gerega et al., 2007).
Reaction Mechanisms : Ōae et al. (1963) explored the mechanisms of reactions involving isoquinoline N-oxides, leading to products like 4-hydroxyisoquinoline. Such studies help in comprehending the chemical behavior and potential applications of these compounds in synthetic chemistry (Ōae et al., 1963).
Aromatase Inhibitors : Ferlin et al. (2013) synthesized a library of pyrroloquinolines, including azolylmethyl derivatives, as nonsteroidal aromatase inhibitors. This research has implications in the development of therapeutics for hormone-dependent cancers (Ferlin et al., 2013).
Fluorescence Properties : Mercurio et al. (2021) reported the synthesis of a highly functionalized hydroxyisoquinoline showing blue fluorescence. The study explored its biological properties in an invertebrate model, suggesting applications as fluorescent dyes (Mercurio et al., 2021).
Protolytic Equilibria : Schulman et al. (1971) investigated the protolytic equilibria of hydroxyquinoline isomers, including 4-hydroxyquinoline. Their research contributes to the understanding of these compounds' photophysical properties, which is essential for their application in photochemistry (Schulman et al., 1971).
properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-11-6-7-12-21(19)25)23(26)27-22-15-24-14-17-9-4-5-10-18(17)22/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
JGSBWZAKRSPZEM-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
synonyms |
isoquinolin-4-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






